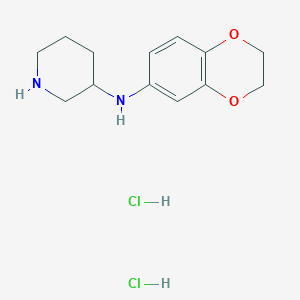
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride
Vue d'ensemble
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O2 and its molecular weight is 307.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride is a compound with notable potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C20H22N6O2
- Molecular Weight : 378.4 g/mol
- Purity : Typically 95% .
Synthesis
The compound can be synthesized through various methods involving the reaction of piperidinamine derivatives with benzodioxin moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the structural integrity of the compound.
Antiviral Activity
Research has highlighted the antiviral properties of related piperidine derivatives. In particular, studies have demonstrated that certain derivatives exhibit moderate protection against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1) . The antiviral activity is attributed to the ability of these compounds to interfere with viral replication processes.
| Compound | Virus Tested | Activity Level |
|---|---|---|
| 3g | HSV-1 | Moderate |
| 3f | CVB-2 | Moderate |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects. Studies indicate that piperidine derivatives show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds have demonstrated significant inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa .
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.06 | CIP (Ciprofloxacin) |
| Pseudomonas aeruginosa | >1000 | - |
Cytotoxicity
Cytotoxicity assays are crucial for determining the safety profile of new compounds. The cytotoxic effects of this compound were assessed on various cell lines. Results indicated that while some derivatives exhibited low toxicity at effective concentrations, further studies are necessary to establish a comprehensive safety profile .
Case Studies
A notable study involved evaluating a series of piperidine derivatives against multiple pathogens. The findings suggested that modifications in the structural components could enhance biological activity while reducing cytotoxicity. For example, derivatives with specific substitutions showed improved efficacy against tuberculosis compared to standard treatments .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12;;/h3-4,8,11,14-15H,1-2,5-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRMHBJTHHLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC3=C(C=C2)OCCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















